6-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from phenylhydrazine and an appropriate diketone.
Attachment of the ethyl linker: Using an alkylation reaction.
Construction of the pyridazine ring: Through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: Via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the pyrazole and phenyl groups.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the oxo group.
Uniqueness
The presence of both the pyrazole and pyridazine rings, along with the carboxamide and oxo groups, makes 6-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
6-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-7-6-14(19-20-15)16(23)17-8-9-21-11-13(10-18-21)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,17,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDLRFPHVVKRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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